2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one
Description
Chemical Identity and Properties 2-Cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one (CAS No. 111269-62-6) is a synthetic organic compound with the molecular formula C₉H₄ClF₃O₂ and a molecular weight of 236.58 g/mol . The structure comprises a 2,5-dichlorophenyl aromatic ring linked to a cyclopropyl-substituted ethanone moiety. This compound is cataloged as a building block in synthetic chemistry, suggesting its utility as a precursor or intermediate in pharmaceutical or agrochemical research .
The 2,5-dichlorophenyl group is a notable structural feature, often associated with biological activity in serine protease inhibitors (e.g., thrombin and FXIIa inhibitors) due to its ability to occupy hydrophobic binding pockets in enzymes . The cyclopropyl group may confer steric and electronic effects, influencing reactivity and stability.
Properties
CAS No. |
1249049-64-6 |
|---|---|
Molecular Formula |
C11H10Cl2O |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2-cyclopropyl-1-(2,5-dichlorophenyl)ethanone |
InChI |
InChI=1S/C11H10Cl2O/c12-8-3-4-10(13)9(6-8)11(14)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
InChI Key |
XGUCLCMINCZYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one typically involves the reaction of 2,5-dichlorobenzoyl chloride with cyclopropylmethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, and at low temperatures to ensure the stability of the reactants and intermediates. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Substituent Effects: Dichlorophenyl vs. Dimethoxyphenyl
The substitution pattern on the aromatic ring critically impacts physicochemical and biological properties.
- Electronic Effects: The electron-withdrawing chlorine atoms in the dichlorophenyl group reduce electron density on the aromatic ring, enhancing electrophilicity and interactions with enzyme active sites .
- Biological Relevance : The 2,5-dichlorophenyl moiety is essential for FXIIa inhibition, as demonstrated in thrombin inhibitors where its removal abolished activity . The dimethoxyphenyl analogue’s biological activity remains uncharacterized in the evidence.
Cycloalkyl Substituents: Cyclopropyl vs. Cyclopentylidene
The nature of the cycloalkyl group influences steric strain and stability.
- Ring Strain : The cyclopropyl group’s high angular strain increases reactivity, making it prone to ring-opening reactions. Cyclopentylidene derivatives, with larger rings, exhibit greater conformational flexibility and stability .
- Applications: While the cyclopropane-containing compound is a synthetic building block , cyclopentylidene derivatives are less studied, with unknown toxicological profiles .
Biological Activity
2-Cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its chemical structure, featuring a cyclopropyl group and dichlorinated phenyl moiety, suggests significant interactions with biological targets, which may lead to various therapeutic applications.
The compound's molecular formula is CHClO, with a molecular weight of approximately 259.11 g/mol. The positioning of the chlorine atoms on the phenyl ring influences both its chemical reactivity and biological activity, making it a subject of study in various fields.
The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. It may function as an inhibitor or modulator, impacting several biochemical pathways. This interaction is crucial for understanding its potential therapeutic effects, particularly in oncology and enzyme inhibition studies.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects similar to other chlorinated aromatic compounds.
- Enzyme Inhibition : It has been utilized in studies focused on enzyme inhibition and protein-ligand interactions, particularly concerning cancer therapies .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, with specific studies indicating efficacy against human breast cancer cells .
Anticancer Activity
A notable study evaluated the anticancer properties of structurally related compounds, including this compound. The findings indicated that compounds with similar structures exhibited moderate to significant efficacy against various cancer cell lines. For instance, the IC values for related compounds were reported to be comparable to established chemotherapeutics like Olaparib .
| Compound | Target | IC (μM) |
|---|---|---|
| 5e | PARP1 | 18 |
| Olaparib | PARP1 | 57.3 |
Enzyme Inhibition Studies
In enzyme inhibition assays, the compound demonstrated the ability to inhibit PARP1 activity significantly. This inhibition correlated with increased apoptosis markers in treated cells, suggesting its potential role as a therapeutic agent in cancer treatment .
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Enzyme Interaction : A study focused on the interaction of this compound with PARP enzymes showed that it could enhance cleavage and phosphorylation of key proteins involved in cell cycle regulation and apoptosis .
- Antimicrobial Activity Assessment : Another investigation assessed its antimicrobial properties against a range of bacterial strains. The results indicated that the compound exhibited significant antimicrobial activity, supporting its potential use in treating infections caused by resistant bacterial strains.
Q & A
Basic: What are the recommended synthetic routes for 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one?
Answer:
The compound is synthesized via nucleophilic addition or Friedel-Crafts acylation. A typical approach involves:
- Step 1: Reacting 2,5-dichlorobenzaldehyde with cyclopropylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone backbone.
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Validation: Confirm purity using HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., cyclopropyl protons at δ 0.8–1.2 ppm and carbonyl resonance at ~200 ppm in ¹³C NMR) .
Basic: How is the molecular structure of this compound validated in crystallographic studies?
Answer:
X-ray crystallography is the gold standard:
- Data Collection: Single-crystal diffraction at 100 K using Mo-Kα radiation.
- Refinement: SHELXL-2018 for structure solution, with R-factor < 0.05.
- Validation: Mercury CSD 2.0 for void analysis and packing similarity checks. For example, the cyclopropyl ring exhibits bond lengths of ~1.50 Å, and the dichlorophenyl moiety adopts a planar conformation .
Advanced: How can researchers resolve contradictions in NMR data interpretation for this compound?
Answer:
Discrepancies between experimental and predicted spectra arise from dynamic effects or solvent interactions. Mitigation strategies:
- Dynamic NMR (DNMR): Analyze variable-temperature ¹H NMR to detect conformational exchange (e.g., cyclopropyl ring puckering).
- DFT Calculations: Compare computed (B3LYP/6-311+G(d,p)) and experimental shifts using Gaussian 16.
- Cross-Validation: Combine 2D NMR (COSY, HSQC) to assign ambiguous signals, particularly for overlapping aromatic protons .
Advanced: What experimental designs optimize the study of this compound’s reactivity under acidic conditions?
Answer:
To investigate cyclopropyl ring-opening or electrophilic substitution:
- Kinetic Studies: Monitor reaction progress (e.g., with H₂SO₄ in DCM) via in situ IR spectroscopy (carbonyl stretch at ~1700 cm⁻¹).
- Control Variables: Vary temperature (25–80°C) and acid strength (pKa 1–5) to map reaction pathways.
- Product Analysis: Use LC-MS to identify intermediates (e.g., chlorinated byproducts) and propose mechanisms .
Basic: What analytical techniques are critical for assessing purity and stability?
Answer:
- Purity: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Stability: Accelerated degradation studies (40°C/75% RH for 28 days) analyzed via GC-MS to detect decomposition products (e.g., dichlorobenzene derivatives).
- Thermal Analysis: DSC/TGA to identify melting points (~120°C) and thermal decomposition thresholds .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4). Key parameters include:
- Binding Affinity: ΔG ≤ −7 kcal/mol suggests strong inhibition.
- Interaction Mapping: Hydrogen bonds between the carbonyl group and Arg105 residue.
- MD Simulations: GROMACS for 100 ns trajectories to assess stability of protein-ligand complexes .
Basic: What are the spectroscopic signatures of this compound in IR and mass spectrometry?
Answer:
- IR: Strong carbonyl stretch at 1680–1710 cm⁻¹; C-Cl stretches at 550–600 cm⁻¹.
- MS (EI): Molecular ion peak at m/z 232 (C₉H₆Cl₂O⁺), with fragmentation patterns including loss of cyclopropane (m/z 156) and Cl⁻ (m/z 197) .
Advanced: How do steric effects from the cyclopropyl group influence regioselectivity in derivatization reactions?
Answer:
The cyclopropyl group imposes steric hindrance, directing electrophiles to the para-position of the dichlorophenyl ring. For example:
- Nitration: Yields 1-(2,5-dichloro-4-nitrophenyl)-2-cyclopropylethanone as the major product (80% yield).
- Methodological Insight: Use steric maps (Mercury CSD) and Hammett σ⁺ constants to predict reactivity .
Basic: What are the solubility characteristics of this compound in common solvents?
Answer:
- High Solubility: DCM, THF, and acetone (>50 mg/mL at 25°C).
- Low Solubility: Water (<0.1 mg/mL).
- Partition Coefficient (LogP): Calculated as 3.2 (PubChem), indicating high lipophilicity .
Advanced: What strategies mitigate crystallization challenges during X-ray studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
